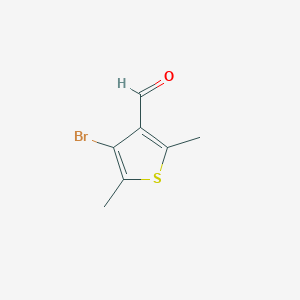![molecular formula C18H21NO2 B2817752 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one CAS No. 2175979-67-4](/img/structure/B2817752.png)
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropylidene group attached to an 8-azabicyclo[3.2.1]octane scaffold, and a phenoxyethanone group attached to the nitrogen atom of the azabicyclo octane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .科学的研究の応用
Synthesis and Antibacterial Activity
A series of quinolone and naphthyridine antibacterial agents, incorporating bicyclic 2,5-diazabicycloalkanes and analogues including 3-amino-8-azabicyclo[3.2.1]octanes, have been prepared. These compounds exhibit antibacterial activity against Gram-negative and Gram-positive organisms, comparable to their 7-piperazinyl analogues. Specifically, the compound endo-7-(3-amino-8-azabicyclo[3.2.1]oct-8-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid showed superior activity, highlighting the potential of such structures in antibacterial drug development (Kiely et al., 1991).
Analgesic and Narcotic Antagonist Activities
The structural and pharmacological investigations of 1-phenyl-6-azabicyclo[3.2.1]octanes have revealed significant insights into their analgetic and narcotic antagonist properties. This research underscores the potential of such bicyclic compounds in the development of new analgesics with balanced antagonist-analgesic profiles and minimal physical dependence (Takeda et al., 1977).
Conformational and Structural Studies
Extensive structural and conformational studies on derivatives of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol have provided valuable insights into their molecular conformations, which are crucial for understanding their pharmacological activities. These studies involve NMR spectroscopy and X-ray diffraction analysis, revealing preferred conformations that impact their biological interactions and potential therapeutic applications (Izquierdo et al., 1991).
Novel Synthetic Pathways
Research into the synthesis of physoperuvine and related compounds showcases innovative approaches to constructing 8-azabicyclo[3.2.1]octan-1-ol derivatives, providing a foundation for the development of new synthetic methodologies applicable in medicinal chemistry and drug discovery (Justice & Malpass, 1994).
Nematicidal Activity
The design and synthesis of novel compounds derived from 5-HT3 receptor antagonists, incorporating the 8-azabicyclo[3.2.1]octan-3-yl structure, have demonstrated promising nematicidal activities against pinewood and root-knot nematodes. This research opens up new avenues for developing effective nematicides based on bicyclic scaffolds (Xu et al., 2021).
特性
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18(12-21-17-4-2-1-3-5-17)19-15-8-9-16(19)11-14(10-15)13-6-7-13/h1-5,15-16H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMKJDZCJYLPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

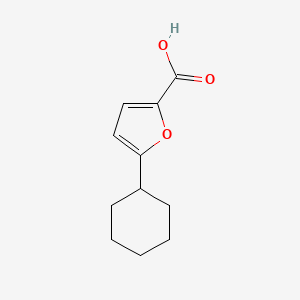
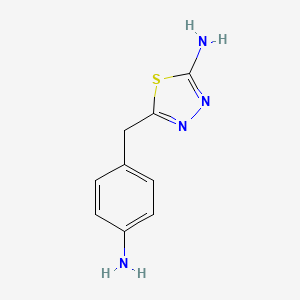

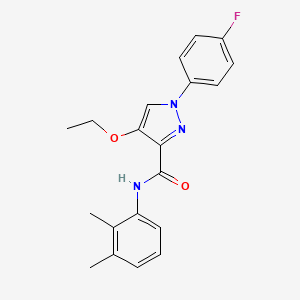
![4-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine](/img/structure/B2817680.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2817683.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)
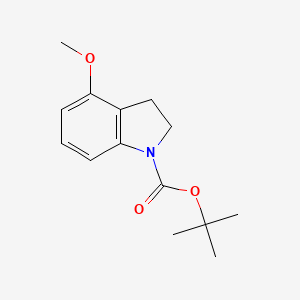


![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)
